molecular formula C18H13FN2O2 B3159310 4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione CAS No. 861212-93-3

4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione

Cat. No. B3159310
CAS RN: 861212-93-3
M. Wt: 308.3 g/mol
InChI Key: KVOSHKARVLMLDT-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridines . It’s a polycyclic aromatic compound containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .


Molecular Structure Analysis

The molecular structure of similar compounds involves a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the formation of a pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The reaction involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds involve a yield of 80%, melting point of 276 °C, and IR (KBr): 3,200, 3,150, 3,100 (NH2, 2NH) in IR 3310 cm−1, 1,689 (C=O) .

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds with a pyrrolidine ring have been used as CDK2 inhibitors, which are appealing targets for cancer treatment .

Future Directions

The future directions for this compound could involve the design and synthesis of new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives, as well as the thioxo-pyrazolo[4,3-e][1,2,4]triazolo [1,5-c]pyrimidine compounds and the thioglycoside derivatives, based on pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors .

properties

IUPAC Name

4-(2-fluorophenyl)-3-methyl-1,4-dihydroindeno[1,2-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2/c1-21-16(12-8-4-5-9-13(12)19)14-15(20-18(21)23)10-6-2-3-7-11(10)17(14)22/h2-9,16H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOSHKARVLMLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C3=CC=CC=C3C2=O)NC1=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
Reactant of Route 3
4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
Reactant of Route 4
4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
Reactant of Route 5
4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
Reactant of Route 6
4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione

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